2-(Piperidin-3-yl)benzo[d]thiazole
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Overview
Description
2-(Piperidin-3-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
One study outlines the synthesis and evaluation of new piperidine-substituted benzothiazole derivatives, highlighting their antibacterial and antifungal activities. The chemical structures of these compounds were established using NMR, IR, and LC-MS techniques, and their photoluminescence spectra were investigated to understand their optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Anti-arrhythmic Activity
Another research effort focused on synthesizing piperidine-based thiazole, thiadiazole, and triazole derivatives, some of which exhibited significant anti-arrhythmic activity. This study presents a novel approach to creating compounds with potential therapeutic applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial Activity
Further, a study on substituted 2-aminobenzothiazoles derivatives demonstrated their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, showcasing the potential of these compounds in addressing antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Molecular Docking Studies
Another noteworthy application is in the field of molecular docking studies. For instance, benzothiazolopyridine compounds were synthesized and characterized, with molecular docking studies conducted on estrogen and progesterone receptors to predict their activity against breast cancer targets (Shirani, Maleki, Asadi, & Dinari, 2021).
Antituberculosis and Antimicrobial Agents
Research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes, demonstrating significant activity against the Mycobacterium tuberculosis H37Rv strain. This suggests their potential as novel agents in the fight against tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory properties . They act as specific targets for anti-inflammatory pharmacophores .
Mode of Action
It is known that benzothiazole derivatives, which share a similar structure, suppress the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
It is known that benzothiazole derivatives, which share a similar structure, affect the pathway involving the cyclooxygenase (cox) enzymes . These enzymes are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
It is known that benzothiazole derivatives, which share a similar structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
It is known that benzothiazole derivatives, which share a similar structure, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
It is known that benzothiazole derivatives, which share a similar structure, are stable under normal conditions
Biochemical Analysis
Biochemical Properties
2-(Piperidin-3-yl)benzo[d]thiazole plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, studies have demonstrated that this compound exhibits inhibitory effects on cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2 . This interaction is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory mediators. Additionally, molecular docking studies have revealed that this compound binds to the active sites of these enzymes, stabilizing their inactive forms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses. Furthermore, this compound has been found to influence cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. For instance, this compound binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound has been shown to modulate the expression of genes involved in inflammatory responses, such as those encoding cytokines and adhesion molecules . These molecular interactions contribute to the overall anti-inflammatory and immunomodulatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been found to result in sustained anti-inflammatory effects, as evidenced by reduced levels of pro-inflammatory markers in cell cultures . Additionally, in vivo studies have demonstrated that prolonged administration of this compound leads to consistent therapeutic outcomes without significant adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit potent anti-inflammatory and analgesic effects without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . Additionally, this compound has been found to influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes by organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cells, this compound is distributed to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern is crucial for its biological activity, as it allows the compound to interact with its target biomolecules in different cellular locations.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with specific proteins and enzymes . Additionally, post-translational modifications, such as phosphorylation and acetylation, have been shown to influence the subcellular localization of this compound, directing it to specific compartments or organelles . These modifications are crucial for regulating the activity and function of this compound in different cellular contexts.
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKASSSZWCUJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750640-97-2 |
Source
|
Record name | 2-(piperidin-3-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.